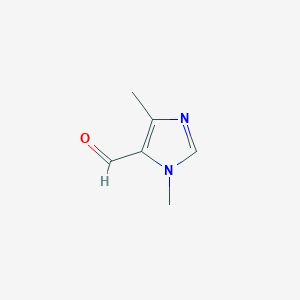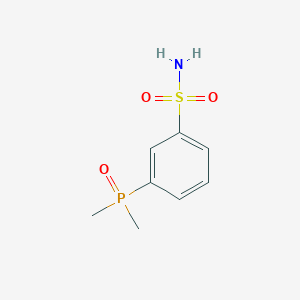
3-Dimethylphosphorylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylphosphorylbenzenesulfonamide is an organophosphorus compound with the molecular formula C8H12NO3PS and a molecular weight of 233.22 g/mol This compound features a sulfonamide group (-SO2NH2) and a phosphoryl group (-P=O), making it a unique hybrid of sulfonamide and organophosphorus chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylphosphorylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{C6H5SO2NH2} + \text{(CH3)2PCl} \rightarrow \text{C8H12NO3PS} + \text{HCl} ]
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity starting materials, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylphosphorylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or phosphoryl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides and sulfonic acids.
Reduction: Amines and phosphines.
Substitution: Various substituted sulfonamides and phosphonates.
Scientific Research Applications
3-Dimethylphosphorylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Industry: The compound is used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, blocking its activity. This inhibition is achieved through the formation of strong hydrogen bonds and van der Waals interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the phosphoryl group, making it less versatile in terms of chemical reactivity.
Dimethylphosphoryl chloride: Lacks the sulfonamide group, limiting its biological applications.
Sulfonimidates: Similar in having a sulfonamide group but differ in their overall structure and reactivity.
Uniqueness
3-Dimethylphosphorylbenzenesulfonamide is unique due to the presence of both sulfonamide and phosphoryl groups, which confer a combination of chemical reactivity and biological activity not found in other compounds. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-dimethylphosphorylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKFLDNHVWOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2604013.png)
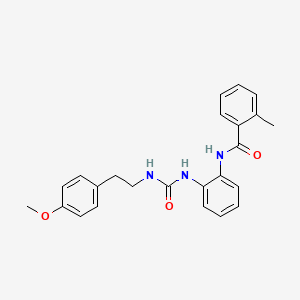
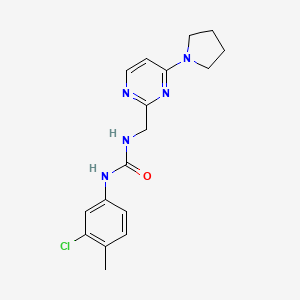
![3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2604017.png)
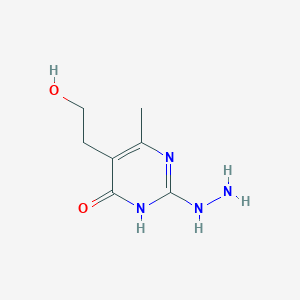
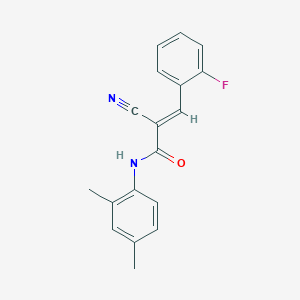
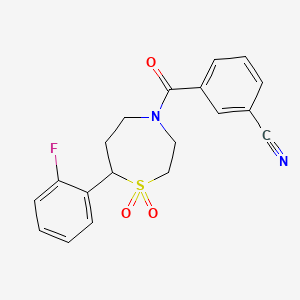
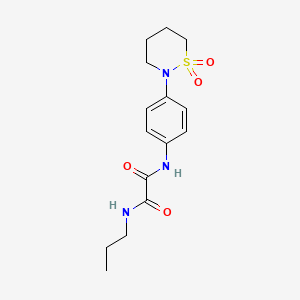
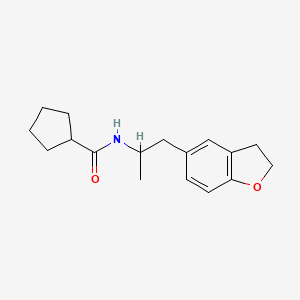
![2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604028.png)
![{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid](/img/structure/B2604032.png)

![N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2604034.png)
